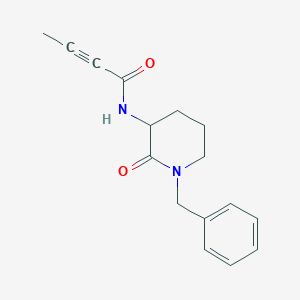
Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
The compound “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” is an organic compound that contains an ethyl group, a fluorophenyl group, and a dioxobutanoate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, similar compounds like pinacol boronic esters are known to undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, a similar compound, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid, is known to be a solid .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Stereochemical Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates, a category which includes Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, have been used in stereoselective synthesis processes. For example, they undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant for producing electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Enzyme-Catalyzed Reactions : This compound has been used in enzyme-catalyzed asymmetric reductions. In one study, the reduction of ethyl 4-chloro-3-oxobutanoate (structurally similar to the fluorophenyl variant) was examined in an organic solvent-water diphasic system using microbial aldehyde reductase (Shimizu et al., 1990).
Formation of Novel Compounds : The reactions of ethyl 4-aryl-2,4-dioxobutanoates have led to the formation of various novel compounds like 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine derivatives and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, showcasing its utility in creating diverse chemical structures (Moloudi et al., 2018).
Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates are used in the synthesis of cyclobutene derivatives through a three-component and one-pot reaction. This method offers a straightforward and efficient route to produce these derivatives in high yields, demonstrating the compound's role in facilitating complex chemical syntheses (Aboee-Mehrizi et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBMAIRNVYYQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

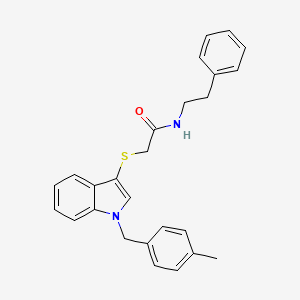
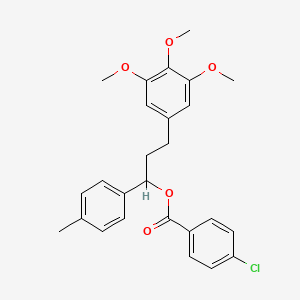
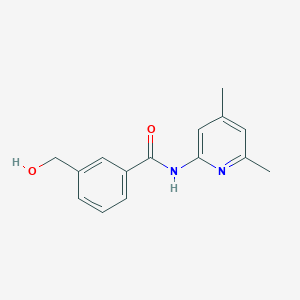

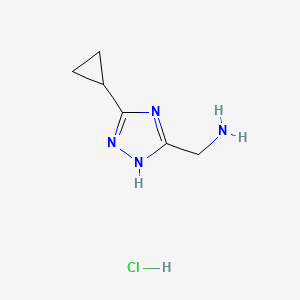
![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)
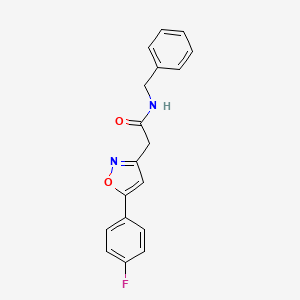
![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)
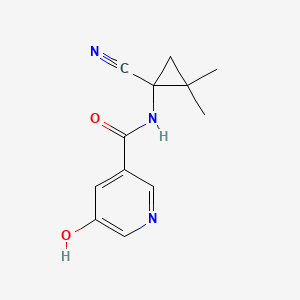
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)
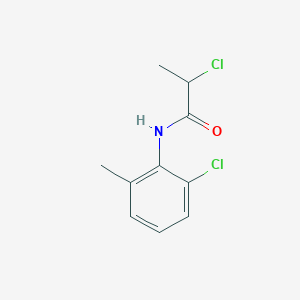
![N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2973532.png)

